![molecular formula C11H8ClNO2 B14368730 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- CAS No. 90141-10-9](/img/structure/B14368730.png)
2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- is a heterocyclic organic compound that features a furanone ring with a chlorophenyl imino group and a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- typically involves the reaction of 4-chloroaniline with 3-methyl-2(5H)-furanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2(5H)-Furanone, 5-[(4-bromophenyl)imino]-3-methyl-
- 2(5H)-Furanone, 5-[(4-fluorophenyl)imino]-3-methyl-
- 2(5H)-Furanone, 5-[(4-methylphenyl)imino]-3-methyl-
Comparison: Compared to its analogs, 2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The electronic and steric effects of the chlorine substituent can lead to differences in chemical behavior and biological activity.
Propriétés
Numéro CAS |
90141-10-9 |
|---|---|
Formule moléculaire |
C11H8ClNO2 |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)imino-3-methylfuran-2-one |
InChI |
InChI=1S/C11H8ClNO2/c1-7-6-10(15-11(7)14)13-9-4-2-8(12)3-5-9/h2-6H,1H3 |
Clé InChI |
CFSFUPLLODHKSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC=C(C=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


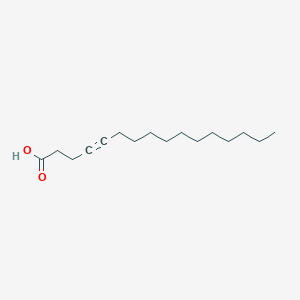
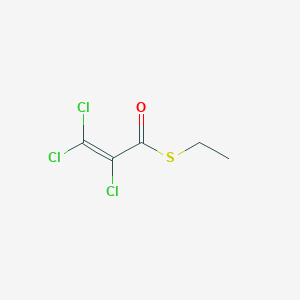
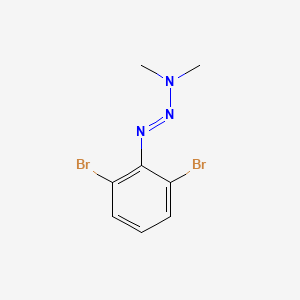
![Triphenyl[(trimethylsilyl)methyl]arsanium chloride](/img/structure/B14368682.png)

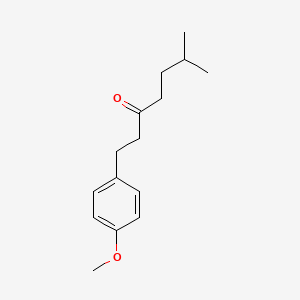
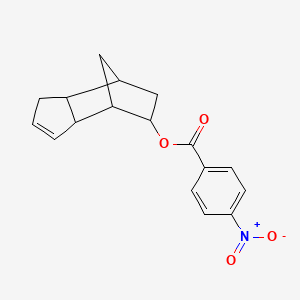
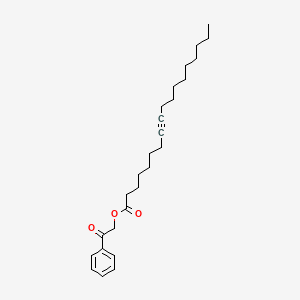

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
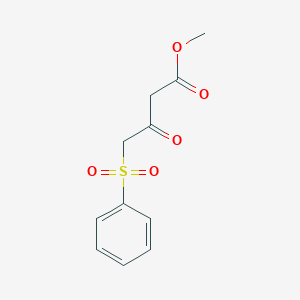
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)


